1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
Overview
Description
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H4BrF3. It is a derivative of benzene, where a bromine atom and a trifluoropropynyl group are substituted at the 1 and 2 positions, respectively.
Preparation Methods
The synthesis of 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-iodobenzene and 3,3,3-trifluoropropyne.
Reaction Conditions: The key step involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., tetrahydrofuran).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of corresponding substituted benzene derivatives.
Cross-Coupling Reactions: The trifluoropropynyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic molecules.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form saturated derivatives.
Scientific Research Applications
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as a valuable building block in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its functional groups:
Molecular Targets: The bromine atom and trifluoropropynyl group can interact with various biological molecules, including proteins and nucleic acids.
Pathways Involved: The compound may modulate specific biochemical pathways by binding to active sites of enzymes or receptors, thereby altering their activity.
Comparison with Similar Compounds
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include this compound, 2-Bromo-3,3,3-trifluoropropene, and 1-Bromo-3-(trifluoromethoxy)benzene.
Uniqueness: The presence of both a bromine atom and a trifluoropropynyl group in the same molecule imparts unique reactivity and electronic properties, making it distinct from other fluorinated benzene derivatives[][6].
Properties
IUPAC Name |
1-bromo-2-(3,3,3-trifluoroprop-1-ynyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOMXTALNMJXOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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